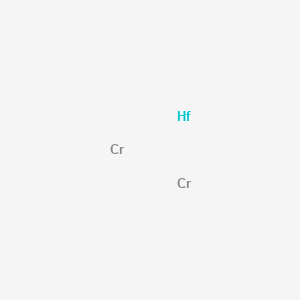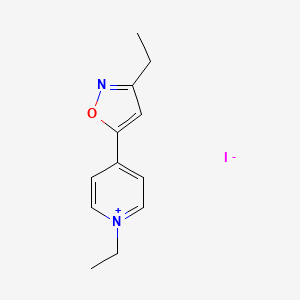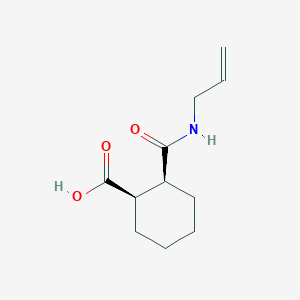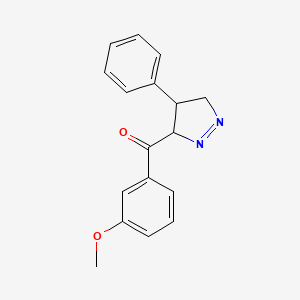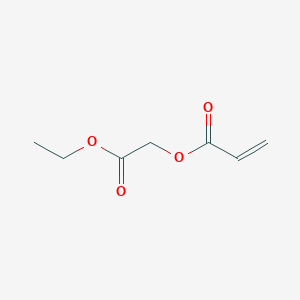![molecular formula C25H38O2 B14717812 6,6,9-Trimethyl-3-(3-methyloctan-2-yl)-6a,7,8,10a-tetrahydro-6h-benzo[c]chromen-1-ol CAS No. 22972-69-6](/img/structure/B14717812.png)
6,6,9-Trimethyl-3-(3-methyloctan-2-yl)-6a,7,8,10a-tetrahydro-6h-benzo[c]chromen-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,6,9-Trimethyl-3-(3-methyloctan-2-yl)-6a,7,8,10a-tetrahydro-6h-benzo[c]chromen-1-ol is a synthetic cannabinoid compound. It is structurally similar to tetrahydrocannabinol (THC), the primary psychoactive component of cannabis. This compound is known for its potent effects and has been studied for various applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6,6,9-Trimethyl-3-(3-methyloctan-2-yl)-6a,7,8,10a-tetrahydro-6h-benzo[c]chromen-1-ol involves several steps. One common method starts with the condensation of myrtenol and 1,1-dimethylheptylresorcinol. This reaction is typically catalyzed by an acid, such as hydrochloric acid, under reflux conditions. The resulting intermediate is then subjected to further reactions, including cyclization and reduction, to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
6,6,9-Trimethyl-3-(3-methyloctan-2-yl)-6a,7,8,10a-tetrahydro-6h-benzo[c]chromen-1-ol undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve hydrogenation using catalysts such as palladium on carbon.
Substitution: Halogenation and other substitution reactions can be performed using reagents like bromine or chlorine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas in the presence of palladium on carbon.
Substitution: Bromine in the presence of a solvent like carbon tetrachloride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of fully saturated hydrocarbons.
Substitution: Formation of halogenated derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a reference compound in analytical studies and for the development of new synthetic methodologies.
Biology: Studied for its effects on cellular processes and receptor interactions.
Medicine: Investigated for its potential therapeutic effects, including pain relief and anti-inflammatory properties.
Industry: Used in the development of new materials and as a chemical intermediate in the synthesis of other compounds
Mécanisme D'action
The compound acts as a CB1 receptor agonist, similar to THC. It binds to the CB1 receptor, a key component of the endocannabinoid system, and mimics the effects of natural cannabinoids. This interaction leads to various physiological effects, including modulation of neurotransmitter release and alteration of cellular signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tetrahydrocannabinol (THC): The primary psychoactive component of cannabis.
HU-210: A synthetic cannabinoid with a similar structure but significantly higher potency.
Dimethylheptylpyran (DMHP): Another synthetic cannabinoid with similar effects but different structural features.
Uniqueness
6,6,9-Trimethyl-3-(3-methyloctan-2-yl)-6a,7,8,10a-tetrahydro-6h-benzo[c]chromen-1-ol is unique due to its specific structural modifications, which confer distinct pharmacological properties. Its high potency and specific receptor interactions make it a valuable compound for research and potential therapeutic applications.
Propriétés
Numéro CAS |
22972-69-6 |
|---|---|
Formule moléculaire |
C25H38O2 |
Poids moléculaire |
370.6 g/mol |
Nom IUPAC |
6,6,9-trimethyl-3-(3-methyloctan-2-yl)-6a,7,8,10a-tetrahydrobenzo[c]chromen-1-ol |
InChI |
InChI=1S/C25H38O2/c1-7-8-9-10-17(3)18(4)19-14-22(26)24-20-13-16(2)11-12-21(20)25(5,6)27-23(24)15-19/h13-15,17-18,20-21,26H,7-12H2,1-6H3 |
Clé InChI |
MGJOHMRMAZEQIX-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC(C)C(C)C1=CC(=C2C3C=C(CCC3C(OC2=C1)(C)C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



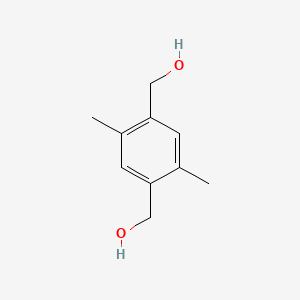
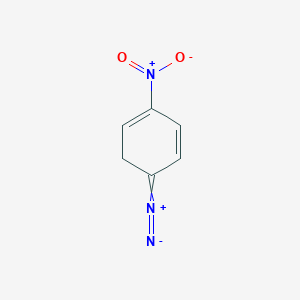
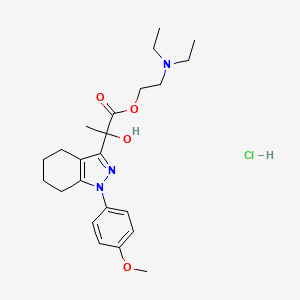


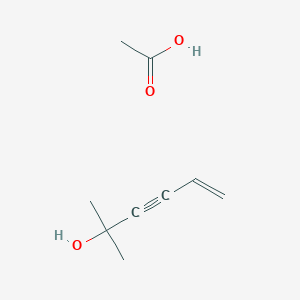
![Dibutyl[bis(tert-butylsulfanyl)]stannane](/img/structure/B14717764.png)
